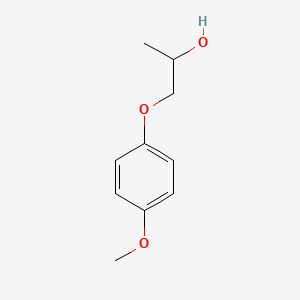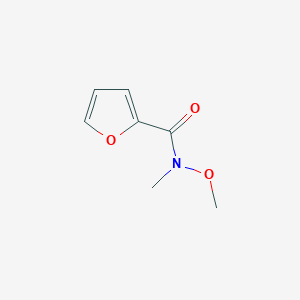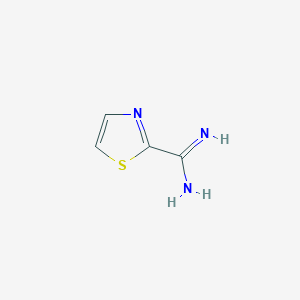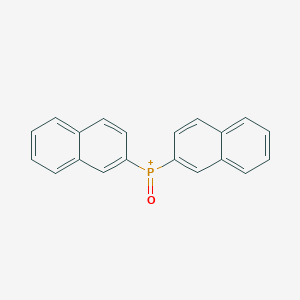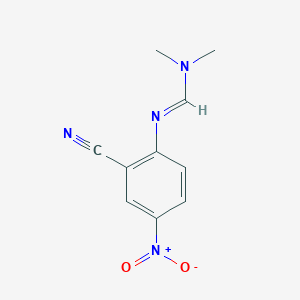
4-Aminoindolin
Übersicht
Beschreibung
Indolin-4-amine is a heterocyclic organic compound that belongs to the indoline family It consists of a benzene ring fused with a five-membered nitrogen-containing pyrrole ring, with an amine group attached to the fourth position of the indoline structure
Synthetic Routes and Reaction Conditions:
Reduction from Indole: One common method involves the reduction of indole derivatives.
Intramolecular Diels-Alder Synthesis: This method involves the cyclization of appropriate precursors under specific conditions to form the indoline ring system.
Catalytic Synthesis: Catalytic methods, including palladium-catalyzed reactions, can be employed to synthesize indoline derivatives, which can then be converted to indolin-4-amine.
Industrial Production Methods:
- Industrial production of indolin-4-amine typically involves large-scale catalytic hydrogenation processes, where indole derivatives are hydrogenated in the presence of catalysts such as palladium on carbon under controlled conditions .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Indolin-4-amine has diverse applications in scientific research:
Wirkmechanismus
Target of Action
Indolin-4-amine, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of Indolin-4-amine, playing crucial roles in various biological activities.
Mode of Action
The interaction of Indolin-4-amine with its targets often results in significant changes. The benzene ring of Indolin-4-amine can interact with the amino acid residues of proteins by hydrophobic manner, and the nitrogen atom (NH) acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .
Biochemical Pathways
Indolin-4-amine affects various biochemical pathways. For instance, it has been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities indicate that Indolin-4-amine may influence a wide array of biochemical pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of Indolin-4-amine, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, significantly impact its bioavailability. The aromatic heterocyclic ring of Indolin-4-amine can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .
Result of Action
The molecular and cellular effects of Indolin-4-amine’s action are diverse, given its broad-spectrum biological activities . For instance, it has been associated with inhibitory activity against influenza A , indicating its potential antiviral effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
Indolin-4-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways.
Cellular Effects
Indolin-4-amine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indolin-4-amine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Additionally, indolin-4-amine can influence cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways.
Molecular Mechanism
The molecular mechanism of indolin-4-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, indolin-4-amine can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding can occur through various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. By modulating enzyme activity, indolin-4-amine can influence biochemical pathways and cellular processes. Additionally, indolin-4-amine can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indolin-4-amine can change over time. The stability and degradation of indolin-4-amine are important factors that influence its long-term effects on cellular function. Studies have shown that indolin-4-amine is relatively stable under physiological conditions, but it can undergo degradation over time, leading to a decrease in its biological activity . Long-term exposure to indolin-4-amine can result in sustained changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic flux.
Dosage Effects in Animal Models
The effects of indolin-4-amine vary with different dosages in animal models. At low doses, indolin-4-amine may exhibit beneficial effects, such as the modulation of specific biochemical pathways or the inhibition of disease-related enzymes . At high doses, indolin-4-amine can exhibit toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed, where the biological activity of indolin-4-amine increases with increasing dosage up to a certain point, beyond which adverse effects become more prominent.
Metabolic Pathways
Indolin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . Indolin-4-amine can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. These changes can have downstream effects on cellular processes and overall cellular function.
Transport and Distribution
The transport and distribution of indolin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. Indolin-4-amine can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, indolin-4-amine can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments. These interactions can affect the biological activity of indolin-4-amine and its overall distribution within tissues.
Subcellular Localization
The subcellular localization of indolin-4-amine is an important factor that influences its activity and function. Indolin-4-amine can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indolin-4-amine may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production. The subcellular localization of indolin-4-amine is crucial for its biological activity and overall function within the cell.
Vergleich Mit ähnlichen Verbindungen
Indoline: The parent compound of indolin-4-amine, lacking the amine group at the fourth position.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.
Uniqueness:
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXKDNVTCQXXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456463 | |
| Record name | INDOLIN-4-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52537-01-6 | |
| Record name | INDOLIN-4-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


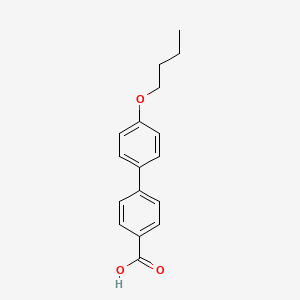
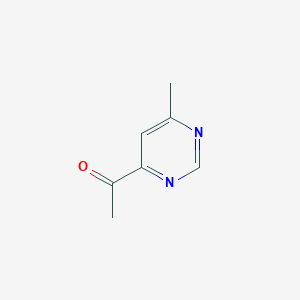
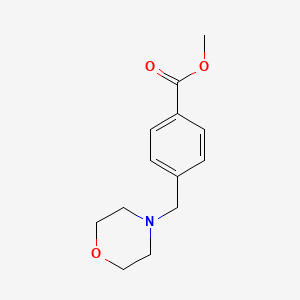
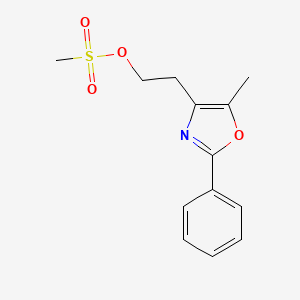
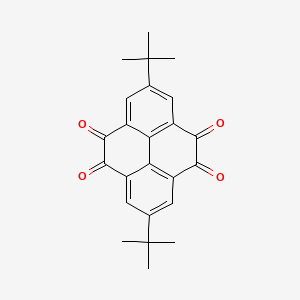
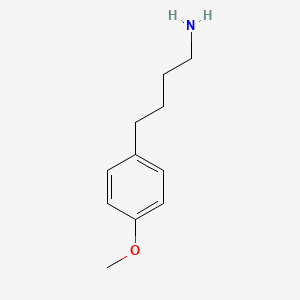
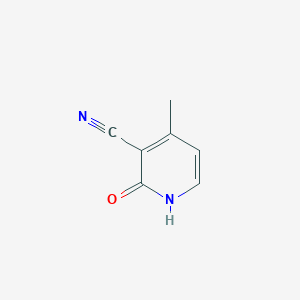
![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)
